1-(2-Chloro-6-fluorophenyl)propan-1-one
Overview
Description
1-(2-Chloro-6-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO. It belongs to the class of aromatic ketones and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-6-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: 1-(2-Chloro-6-fluorophenyl)propan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)propan-1-one
- 1-(2-Chloro-6-fluorophenyl)ethanone
- 1-(2-Bromo-6-fluorophenyl)propan-1-one
Uniqueness
1-(2-Chloro-6-fluorophenyl)propan-1-one is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement influences its chemical reactivity and binding properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBPXWVGGBDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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